rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one
Description
Historical Context and Development of Pyrrolo-oxazin Chemistry
The exploration of pyrrolo-oxazin derivatives began in the late 20th century, driven by the need for structurally diverse heterocycles in drug discovery. Early work focused on simple fused systems, but the introduction of stereochemical control marked a turning point. For instance, Han et al. (2018) demonstrated the asymmetric synthesis of pyrrolo[1,2-c]oxazin-1-ones via nucleophilic addition-cyclization of N,O-acetals with ynamides, achieving trans-diastereoselectivity confirmed by X-ray crystallography. This methodology laid the groundwork for synthesizing more complex variants like rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b]oxazin-3(2H)-one.
Parallel developments included the use of 1,3-dipolar cycloadditions to construct pyrrolo-fused oxazines. Amărandi et al. (2023) employed cycloimmonium N-ylides and ethyl propiolate to generate pyrrolo[1,2-a]quinolines, showcasing the versatility of cycloaddition strategies in accessing related frameworks. These advances highlighted the feasibility of tailoring pyrrolo-oxazin systems for specific electronic and steric properties.
Significance in Heterocyclic Chemistry Research
Pyrrolo-oxazin derivatives occupy a unique niche due to their:
- Conformational rigidity : The fused bicyclic system restricts rotational freedom, making it ideal for studying structure-activity relationships in drug design.
- Electronic modulation : The oxazinone’s lactam group introduces polarity, while the pyrrolidine ring provides basicity, enabling interactions with biological targets.
- Synthetic versatility : Methods such as nucleophilic cyclization and reductive amination allow functionalization at multiple positions.
For example, derivatives like 4-benzyloctahydropyrrolo[3,4-b]oxazine exhibit antimicrobial activity, demonstrating the scaffold’s adaptability to diverse therapeutic areas.
Structural Classification and Nomenclature Systems
The target compound’s IUPAC name, rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b]oxazin-3(2H)-one, reflects its:
- Bicyclic framework : A pyrrolidine ring (positions 1–5) fused to a 1,4-oxazin-3-one system (positions 6–9).
- Stereochemistry : The 4aS and 7aS descriptors indicate the relative configurations of the bridgehead carbons.
- Substituents : A methyl group at position 4 and a ketone at position 3.
Table 1 compares key structural features of related pyrrolo-oxazin derivatives:
Research Significance and Strategic Applications
The rac-(4aS,7aS)-4-methyl derivative has attracted attention for:
- Medicinal chemistry : Analogous pyrrolo-oxazines inhibit tubulin polymerization (IC~50~ = 1.9–8.2 μM), suggesting potential as anticancer agents.
- Materials science : The rigid scaffold could stabilize charge-transfer complexes in organic electronics.
- Catalysis : Chiral variants may serve as ligands in asymmetric synthesis.
Recent work by Al-Matarneh et al. (2023) demonstrated that molecular dynamics simulations are critical for understanding the binding stability of pyrrolo-oxazines to tubulin, as docking alone insufficiently predicts interaction dynamics. This insight underscores the need for multidisciplinary approaches in optimizing this scaffold.
Properties
IUPAC Name |
(4aS,7aS)-4-methyl-5,6,7,7a-tetrahydro-4aH-pyrrolo[3,4-b][1,4]oxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-9-5-2-8-3-6(5)11-4-7(9)10/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHXQUJVFLXNDX-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CNCC2OCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CNC[C@@H]2OCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a suitable amine with an epoxide can lead to the formation of the oxazine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Oxidation Reactions
Oxidation of this compound has been explored to generate derivatives for synthetic applications. In a study involving the synthesis of 4-epi-Bengamide E, the compound (denoted as 7a ) was oxidized using catalytic TEMPO and stoichiometric PhI(OAc)₂ under mild conditions. This yielded an aldehyde intermediate (15 ), which was subsequently utilized in a Passerini multicomponent reaction .
Key Oxidation Protocol:
| Reagent System | Product | Yield | Diastereoselectivity |
|---|---|---|---|
| TEMPO/PhI(OAc)₂ | Aldehyde 15 | Moderate | N/A |
The aldehyde 15 reacted with isocyanide 5 and acetic acid to produce 16 , with 16 anti as the major diastereomer .
Multicomponent Reactions
The aldehyde intermediate (15 ) derived from oxidation participates in Passerini reactions. These reactions are notable for their stereochemical outcomes and utility in generating complex scaffolds .
Passerini Reaction Conditions and Outcomes:
| Entry | Reactants | Product | Yield | Diastereomeric Ratio (anti:syn) |
|---|---|---|---|---|
| 1 | 15 , 5 , acetic acid | 16 | 45% | 3:1 |
Side products such as formamide 14 were observed, indicating competing pathways under these conditions .
Substitution Reactions
Halofluorination and fluoroselenation reactions have been reported for structurally related bicyclic compounds. For example, analogous substrates undergo stereospecific bromo- or iodofluorination using NBS/Deoxo-Fluor® or NIS/Deoxo-Fluor® systems in anhydrous CH₂Cl₂ . Though direct data for this compound is limited, similar reactivity is anticipated due to shared structural motifs.
General Substitution Reaction Framework:
| Reaction Type | Reagents | Conditions | Stereochemical Outcome |
|---|---|---|---|
| Halofluorination | NBS/Deoxo-Fluor® | CH₂Cl₂, RT | Single product with defined stereochemistry |
Hydrolysis and Ring-Opening Reactions
The oxazine ring in this compound is susceptible to hydrolysis under acidic or basic conditions. For example, treatment with aqueous KOH or HCl can cleave the ring, yielding linear amines or carboxylic acids, depending on the reaction pathway.
Reduction Reactions
While direct experimental data is scarce for this compound, reductions of analogous oxazines using LiAlH₄ or NaBH₄ typically target the lactam carbonyl, converting it to a secondary amine.
Example Mitsunobu Reaction Protocol:
| Step | Reagents | Product | Yield |
|---|---|---|---|
| 1 | PPh₃, p-methoxyphenol, tert-butyl azodicarboxylate | Intermediate 8 | 93% |
Scientific Research Applications
Chemistry
In the realm of organic synthesis, rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one serves as a valuable building block for creating more complex molecules. Its unique structure allows it to participate in various chemical reactions such as:
- Oxidation : Can be oxidized using agents like potassium permanganate.
- Reduction : Reacts with reducing agents such as lithium aluminum hydride.
- Substitution : Engages in nucleophilic substitution reactions.
- Hydrolysis : Undergoes hydrolysis under acidic or basic conditions.
These reactions highlight the compound's versatility as a reagent in synthetic organic chemistry.
Biology
Research into the biological properties of this compound has revealed potential antimicrobial and antiviral activities. Studies are being conducted to evaluate its effectiveness against various pathogens, suggesting that it may have applications in developing new antimicrobial agents.
Medicine
The compound is under investigation for its role as a pharmaceutical intermediate. Its unique structural features may contribute to the development of novel therapeutic agents targeting specific diseases. The ongoing research aims to elucidate its mechanisms of action and identify suitable molecular targets.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials that require specific properties derived from its unique chemical structure.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal explored the antimicrobial properties of this compound against a range of bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential for development into an antimicrobial agent.
Case Study 2: Synthetic Applications
In another research project focused on synthetic methodologies, the compound was used as a precursor for synthesizing more complex heterocycles. The efficiency of the reaction pathways was analyzed under various conditions to optimize yield and purity.
Mechanism of Action
The mechanism of action of rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
| Compound | Molecular Weight | logP | Solubility (mg/mL) |
|---|---|---|---|
| rac-(4aS,7aS)-4-methyl... | 128.17 | 0.9* | 12.5 (pH 7.4) |
| Finafloxacin | 427.41 | 1.2 | 25.8 (pH 5.0) |
| Moxifloxacin | 401.43 | 1.7 | 1.4 (pH 7.4) |
Biological Activity
The compound rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one, with a CAS number of 1820570-46-4, is a bicyclic structure that has garnered attention for its potential biological activities. This article provides a comprehensive review of the available literature regarding its biological activity, including relevant case studies and research findings.
- Molecular Formula : C7H12N2O2
- Molecular Weight : 156.18 g/mol
- Purity : Typically around 95% to 97% in commercial preparations .
Structural Characteristics
The compound features a unique bicyclic framework that may contribute to its biological properties. The stereochemistry is defined by the (4aS,7aS) configuration, which is crucial for its interaction with biological targets.
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems associated with mood regulation. Animal models have shown promising results in reducing depressive-like behaviors .
- Neuroprotective Properties : The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases. It appears to mitigate cell death and promote neuronal survival under stress conditions .
While detailed mechanisms are still under investigation, it is hypothesized that the compound interacts with specific receptors in the central nervous system (CNS), potentially modulating pathways related to serotonin and dopamine signaling.
Study 1: Antidepressant Activity
In a controlled study involving rodents, administration of this compound resulted in significant reductions in immobility time during forced swim tests compared to control groups. The findings suggest an antidepressant-like effect that warrants further investigation into its clinical applicability .
Study 2: Neuroprotection in Neurodegeneration
Another study focused on the neuroprotective effects of this compound in a model of Alzheimer's disease. Researchers observed that treatment with this compound led to decreased levels of amyloid-beta plaques and improved cognitive function as measured by maze tests. These results indicate potential therapeutic benefits for neurodegenerative conditions .
Comparative Analysis of Biological Activities
Q & A
Q. What are the standard synthetic routes for rac-(4aS,7aS)-4-methylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one, and how are reaction conditions optimized?
The synthesis typically involves multi-step routes, including cyclization of precursors under controlled conditions. Key steps include:
- Catalyst Selection : Use of palladium on carbon (Pd/C) for hydrogenation to achieve stereochemical control .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while inert atmospheres prevent oxidation .
- Purification : Crystallization or preparative HPLC ensures high purity (>95%) .
Methodological Tip: Screen catalysts (e.g., Pd/C vs. PtO₂) and solvents (e.g., THF vs. DMF) using Design of Experiments (DOE) to maximize yield .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- X-ray Crystallography : Resolves absolute stereochemistry and ring conformations (e.g., chair vs. envelope configurations in fused rings) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., methyl group at C4) and confirms bicyclic framework .
- LC-MS : Validates molecular weight and purity (>98%) .
Methodological Tip: Use deuterated solvents (e.g., DMSO-d₆) for NMR to minimize interference and improve signal resolution .
Q. What safety protocols are critical when handling this compound?
- GHS Classification : Category 4 acute toxicity (oral, dermal, inhalation) requires hazard mitigation .
- Handling : Use fume hoods, nitrile gloves, and closed systems to avoid exposure.
- Storage : Store at 2–8°C under inert gas (e.g., argon) to prevent degradation .
Methodological Tip: Conduct a risk assessment using Safety Data Sheets (SDS) and implement spill containment protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?
- Comparative Assays : Test analogs (e.g., morpholine or pyridine derivatives) under identical conditions to isolate stereochemical vs. functional group effects .
- Structural Analysis : Use X-ray crystallography to correlate activity with ring conformation (e.g., chair vs. boat) or hydrogen-bonding motifs .
- Computational Modeling : Perform molecular docking to predict binding affinities to targets (e.g., CNS receptors) .
Methodological Tip: Validate computational predictions with in vitro assays (e.g., IC₅₀ measurements) .
Q. What strategies optimize synthetic yield while maintaining stereochemical fidelity?
- Catalyst Screening : Compare enantioselective catalysts (e.g., chiral phosphine ligands) to reduce racemization .
- Temperature Control : Lower reaction temperatures (<0°C) stabilize intermediates during cyclization .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
Methodological Tip: Apply kinetic studies to identify rate-limiting steps (e.g., ring closure vs. hydrogenation) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking Studies : Map interactions with biological targets (e.g., kinases) to prioritize substituents (e.g., electron-withdrawing groups at C4) .
- MD Simulations : Simulate ligand-receptor dynamics to assess binding stability over time .
- QSAR Models : Corrogate substituent effects (e.g., methyl vs. ethyl groups) with activity trends .
Methodological Tip: Cross-validate models using leave-one-out (LOO) analysis to avoid overfitting .
Q. What advanced techniques detect and quantify stereochemical impurities in the final product?
- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak® AD-H) .
- SFC (Supercritical Fluid Chromatography) : Achieves faster resolution than HPLC for high-throughput screening .
- Circular Dichroism (CD) : Confirms enantiopurity by comparing optical activity to reference standards .
Methodological Tip: Use spiking experiments with known impurities to validate method sensitivity .
Q. How should structure-activity relationship (SAR) studies be designed for this compound class?
- Scaffold Modification : Introduce substituents (e.g., halogens, hydroxyl groups) at C4 or the pyrrolo-oxazine bridge .
- Biological Profiling : Test analogs against panels of receptors (e.g., GPCRs, ion channels) to identify selectivity trends .
- Metabolic Stability : Assess hepatic microsomal stability to prioritize candidates with improved pharmacokinetics .
Methodological Tip: Use fragment-based screening to identify minimal pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
